Product packaging for Isooctyl diphenyl phosphite(Cat. No.:CAS No. 1195562-89-0)

Isooctyl diphenyl phosphite

Cat. No.: B7884566
CAS No.: 1195562-89-0
M. Wt: 346.4 g/mol
InChI Key: YEQHNTCMAVPEKP-UHFFFAOYSA-N
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Description

Isooctyl diphenyl phosphite (CAS 26401-27-4) is a specialized organophosphite compound that serves as a high-performance additive in polymer science research. It acts primarily as a secondary antioxidant and chelating agent, effectively scavenging free radicals and decomposing hydroperoxides to interrupt the auto-oxidation process in polymers . This mechanism provides enhanced thermal stability during high-temperature processing and improves light stability against UV-induced degradation, which is critical for developing durable materials . Its main research applications are as an auxiliary stabilizer in PVC and various synthetic resins, where it significantly improves heat resistance, maintains clarity, and provides superior color protection to minimize yellowing . It demonstrates a strong synergistic effect when used in combination with primary antioxidants like 2,4,6-tri-tert-butylphenol, making it a valuable component in mixed stabilizer systems for advanced material formulations . Researchers utilize it in areas such as food-grade PVC, high-transparency pipes, synthetic resins, and composite liquid stabilizers . The product is characterized as a colorless transparent liquid with a slight alcoholic smell . It is insoluble in water but soluble in common organic solvents such as benzene and ethanol . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27O3P B7884566 Isooctyl diphenyl phosphite CAS No. 1195562-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptyl diphenyl phosphite
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InChI

InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQHNTCMAVPEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883102
Record name 6-Methylheptyl diphenyl phosphite
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26401-27-4, 1195562-89-0
Record name Phosphorous acid, isooctyl diphenyl ester
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Record name Phosphorous acid, isooctyl diphenyl ester
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Record name 6-Methylheptyl diphenyl phosphite
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Record name Isooctyl diphenyl phosphite
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Record name 6-Methylheptyl diphenyl phosphite
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Synthetic Methodologies and Reaction Pathways for Phosphite Ester Formation

Esterification Routes for Aryl and Alkyl Phosphites

Esterification reactions are a cornerstone in the synthesis of organophosphorus compounds, including aryl and alkyl phosphites. These reactions typically involve the formation of an ester linkage between a phosphorus-containing acid derivative and an alcohol or phenol (B47542).

Reactions Involving Phosphorus Trichloride (B1173362) and Phenol Derivatives

A primary and widely utilized method for the synthesis of phosphite (B83602) esters is the reaction of phosphorus trichloride (PCl₃) with alcohols and phenols. wikipedia.org This method's versatility allows for the production of a wide array of phosphite esters by carefully selecting the alcohol or phenol reactants. wikipedia.org

The reaction of PCl₃ with phenols, such as in the synthesis of triphenyl phosphite, proceeds through the stepwise substitution of the chlorine atoms on the phosphorus with phenoxy groups. researchgate.net This reaction can be catalyzed by a base to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion. wikipedia.org However, when reacting with aromatic alcohols like phenol, a base is not strictly necessary as phenols are less susceptible to attack by the chloride ion. wikipedia.org The reaction temperature is a critical parameter, with studies on triphenyl phosphite synthesis showing significantly increased yields at temperatures between 140°C and 160°C. researchgate.net

For the synthesis of mixed alkyl-aryl phosphites like isooctyl diphenyl phosphite, a sequential addition of the corresponding phenol and alcohol can be employed. The stepwise reaction of PCl₃ first with a phenol, followed by an alcohol, allows for the controlled formation of the desired mixed ester. epo.org The stoichiometry of the reactants is crucial in determining the final product distribution. epo.org

Transesterification Processes: Mechanism and Kinetic Studies

Transesterification is another significant pathway for synthesizing phosphite esters, including this compound. wikipedia.org This process involves the exchange of an alkoxy or aryloxy group of a phosphite ester with an alcohol or phenol. wikipedia.org The reaction is reversible and can be driven to completion by removing the more volatile alcohol or phenol byproduct through distillation. wikipedia.org

For instance, triphenyl phosphite can be reacted with isooctanol to produce this compound, with phenol being liberated as a byproduct. The reaction is typically carried out at elevated temperatures, often between 100°C and 160°C, and may be facilitated by a catalyst. google.com Both acidic and basic catalysts can be used to accelerate the transesterification process. Kinetic studies have shown that the presence of acidic OH groups in phosphorus compounds can inhibit titanium-catalyzed transesterification reactions by forming complexes with the catalyst. kpi.ua

The mechanism of transesterification generally involves the nucleophilic attack of the incoming alcohol or phenol on the phosphorus center of the phosphite ester. This is followed by the departure of the original alcohol or phenol. The equilibrium of this reversible reaction can be shifted towards the product side by removing one of the products from the reaction mixture. wikipedia.org

Targeted Synthesis of this compound

The specific synthesis of this compound can be achieved through carefully designed reaction protocols that control stoichiometry and reaction conditions to favor the formation of the desired mixed phosphite ester.

Elucidation of Specific Reaction Conditions and Reagent Stoichiometry

The synthesis of this compound can be approached through a multi-step process. One method involves an initial esterification reaction between phenol and isooctanol, followed by a phosphating reaction with phosphorous acid. 888chem.com In this process, phenol and isooctanol are reacted in a 1:2 molar ratio at a temperature of 120-140°C in the presence of a catalyst. 888chem.com The water generated during this esterification is continuously removed to drive the reaction forward. 888chem.com Subsequently, the temperature is lowered to 80-90°C, and a calculated amount of phosphorous acid is added to react with the esterification product, forming this compound. 888chem.com

Alternatively, a more direct route involves the reaction of triphenyl phosphite with isooctanol. The reaction conditions, including temperature and the use of a catalyst, are critical for optimizing the yield and purity of the final product. Post-reaction workup typically involves washing with a sodium carbonate solution to remove acidic impurities, followed by separation of the organic and aqueous phases, drying, and distillation to purify the this compound. 888chem.com

Below is a table summarizing typical reaction parameters for the synthesis of phosphite esters, which can be adapted for this compound.

Method Reactants Catalyst Temperature (°C) Key Conditions Yield
Esterification/Phosphating Phenol, Isooctanol, Phosphorous AcidNot specified120-140 (Esterification), 80-90 (Phosphating)Continuous water removal during esterification. 888chem.comNot specified
Transesterification Triphenyl phosphite, IsooctanolAcidic or Basic100-160Removal of phenol byproduct by distillation. google.com50-70% (mixture of phosphites)
PCl₃ Route Phosphorus trichloride, Phenol, IsooctanolAmine base (optional)Stepwise heating, e.g., 45-170Inert atmosphere (e.g., nitrogen). wikipedia.orgHigh purity possible

Analogous Synthetic Strategies from Related Phosphite Compounds

The synthesis of this compound can be inferred from the synthesis of structurally similar phosphite esters. For example, the synthesis of diphenyl isodecyl phosphite (DDPP) is achieved by reacting triphenyl phosphite with isodecanol, releasing phenol as a byproduct. This is directly analogous to the synthesis of this compound using isooctanol.

Furthermore, the general method of reacting phosphorus trichloride with phenols and alcohols can be adapted. researchgate.net For instance, the synthesis of triphenyl phosphite from phenol and PCl₃ provides a template that can be modified by the subsequent or simultaneous introduction of isooctanol to yield the mixed ester. The key is the controlled, often stepwise, addition of the different alcohol and phenol components. epo.org

Mechanistic Insights into Phosphite Bond Formation

The formation of the P-O-C bond in phosphite esters is a result of nucleophilic substitution at the phosphorus center. In the reaction involving phosphorus trichloride, the lone pair of electrons on the oxygen atom of the alcohol or phenol acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion. youtube.comwikipedia.org This process is repeated to substitute the remaining chlorine atoms.

In the Michaelis-Arbuzov reaction, a related process, a trialkyl phosphite reacts with an alkyl halide. wikipedia.orgresearchgate.net The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent SN2 reaction by the displaced halide anion on one of the alkyl groups of the phosphite leads to the formation of a phosphonate (B1237965) and a new alkyl halide. wikipedia.org While this reaction typically forms phosphonates, the initial nucleophilic attack of the phosphorus is a fundamental step also relevant to understanding phosphite reactivity.

The mechanism of transesterification involves the nucleophilic attack of an alcohol on the phosphorus atom of the phosphite ester. This leads to a pentacoordinate intermediate or transition state, which then breaks down to release the original alcohol and form the new phosphite ester. The reaction is generally reversible, and its direction is controlled by the relative concentrations of the reactants and products and the removal of a volatile component. wikipedia.org Kinetic studies of phosphate (B84403) diester transesterification have revealed the involvement of dinuclear metal complexes as catalytically active species, suggesting that metal catalysts can play a crucial role in activating the phosphate for nucleophilic attack. nih.gov

Nucleophilic Substitution Pathways in Phosphite Synthesis

The formation of phosphite esters, including this compound, is fundamentally governed by nucleophilic substitution reactions at the phosphorus center. In these pathways, a nucleophile, typically an alcohol, attacks the electrophilic phosphorus atom, leading to the displacement of a leaving group.

One of the most fundamental methods for synthesizing phosphite esters involves the reaction of phosphorus trichloride (PCl₃) with alcohols. wikipedia.org In this process, the alcohol's oxygen atom acts as the nucleophile, attacking the phosphorus atom and displacing a chloride ion. This can be repeated to substitute all three chlorine atoms, potentially forming a trialkyl phosphite. The general reaction proceeds as follows:

PCl₃ + 3 ROH → P(OR)₃ + 3 HCl

However, for alkyl alcohols, a side reaction can occur where the displaced chloride ion attacks the newly formed phosphite ester, causing dealkylation to yield a dialkyl phosphite. wikipedia.orgnih.gov To prevent this and to neutralize the hydrochloric acid byproduct, a proton acceptor such as an amine base is often included in the reaction mixture. wikipedia.org

Another significant pathway is transesterification. wikipedia.org This process involves the reaction of a starting phosphite ester, such as triphenyl phosphite (TPP), with an alcohol like isooctanol. google.comgoogle.com The isooctanol acts as a nucleophile, attacking the phosphorus center of the TPP. This leads to the substitution of a phenoxy group, which is released as phenol. google.comgoogle.com This reaction is reversible, and to drive it towards the desired product, the phenol byproduct is typically removed by distillation under reduced pressure. wikipedia.orggoogle.com The reaction can be controlled to substitute one, two, or all three of the original aryl groups, allowing for the synthesis of mixed phosphites like this compound. google.com

The Michaelis-Arbuzov reaction also begins with a nucleophilic substitution step where a trivalent phosphorus ester attacks an alkyl halide. wikipedia.org This initial SN2 attack forms a phosphonium salt intermediate, demonstrating the nucleophilic character of the phosphorus atom in phosphite esters. wikipedia.orgorganic-chemistry.org While the full reaction leads to a pentavalent phosphonate, the initial step is a prime example of the nucleophilic reactivity that underpins phosphite synthesis. wikipedia.org

The table below summarizes key nucleophilic substitution pathways in phosphite ester synthesis.

Reaction Pathway Reactants Product Type Key Features
Alcoholysis of PCl₃Phosphorus Trichloride, AlcoholTrialkyl/Aryl PhosphiteOften requires a base to neutralize HCl byproduct. wikipedia.org
TransesterificationExisting Phosphite Ester, AlcoholNew Phosphite EsterReversible; requires removal of byproduct (e.g., phenol) to drive to completion. wikipedia.orggoogle.com
Michaelis-Arbuzov (Initial Step)Phosphite Ester, Alkyl HalidePhosphonium Salt IntermediateSN2 attack by the nucleophilic phosphorus atom. wikipedia.org

Role of Catalysis in Esterification Reactions

Catalysis plays a critical role in the synthesis of phosphite esters, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. Both base and metal-based catalysts are employed in the various synthetic routes.

In the synthesis of phosphites from phosphorus trichloride and an alcohol, bases such as tertiary amines are crucial. wikipedia.org They act as catalysts by accepting the proton from the alcohol, increasing its nucleophilicity, and also serve to neutralize the hydrogen chloride (HCl) generated during the reaction. wikipedia.org This neutralization prevents the acid-catalyzed side reactions and shifts the equilibrium toward the formation of the desired trisubstituted phosphite ester. wikipedia.org

For transesterification reactions, alkaline catalysts are widely used to produce phosphite esters. google.com For instance, the reaction of triphenyl phosphite with isooctanol can be effectively catalyzed by alkali metals or their compounds, such as sodium phenate or sodium methylate. google.comgoogle.com The use of a catalyst like sodium phenate can significantly decrease the reaction time required for the distillation of the phenol byproduct. google.com These catalysts function by activating the alcohol, making it a more potent nucleophile for attacking the phosphorus center of the starting phosphite ester.

More recently, various metal complexes have been identified as effective catalysts for phosphite synthesis. Zinc(II) complexes, for example, have been shown to be highly efficient for the selective synthesis of phosphite diesters from a phosphorylating reagent and alcohols. rsc.org This method proceeds under mild conditions and tolerates a wide range of functional groups. rsc.org Other transition metals, including palladium and copper, have also been utilized in related reactions for forming P-O or P-C bonds, highlighting the broad utility of metal catalysis in organophosphorus chemistry. organic-chemistry.orgorganic-chemistry.org

The choice of catalyst can influence not only the rate but also the outcome of the reaction. For example, in a two-step process for producing diphenyl isooctyl phosphite, a catalyst is added during the initial esterification of phenol and isooctanol, with reaction temperature and pressure being carefully controlled to promote product formation. 888chem.com

The following table provides an overview of catalysts used in phosphite ester synthesis.

Catalyst Type Example(s) Reaction Type Function
Base CatalystsTertiary AminesAlcoholysis of PCl₃Neutralize HCl byproduct; activate alcohol. wikipedia.org
Alkaline CatalystsSodium Phenate, Sodium MethylateTransesterificationActivate alcohol for nucleophilic attack. google.com
Metal ComplexesZn(II) complexes, Pd catalysts, Cu catalystsTransesterification, P-ArylationEnable reactions under mild conditions with high selectivity. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Reaction Mechanisms and Chemical Transformations of Phosphite Systems

Fundamental Reactivity of Trivalent Phosphorus Centers

Organic phosphites, such as isooctyl diphenyl phosphite (B83602), are characterized by a phosphorus(III) center, which defines their chemical personality. These compounds are notable for their dual electronic nature. While the phosphorus atom is bonded to three highly electronegative oxygen atoms, it retains a lone pair of electrons, which imparts significant nucleophilic properties. This lone pair is the primary site of reactivity, readily participating in reactions with a wide array of electrophiles.

The trivalent phosphorus atom in isooctyl diphenyl phosphite acts as a potent nucleophile due to the presence of a non-bonding lone pair of electrons. This lone pair occupies the Highest Occupied Molecular Orbital (HOMO), making it available for donation to electron-deficient species. The electron density on the phosphorus atom is modulated by the inductive effects of the attached alkoxy (isooctyl) and aryloxy (phenyl) groups. These oxygen-containing groups are electron-withdrawing, which slightly diminishes the nucleophilicity of the phosphorus center compared to trialkylphosphines. However, the lone pair's inherent reactivity ensures that the nucleophilic character remains a dominant feature of the molecule's chemical behavior.

A hallmark reaction of trivalent phosphorus compounds is their oxidation to the pentavalent state. For this compound, this involves the conversion of the P(III) center to a P(V) center, forming the corresponding isooctyl diphenyl phosphate (B84403). This transformation is thermodynamically favorable due to the formation of a strong phosphorus-oxygen double bond (phosphoryl group, P=O). This susceptibility to oxidation allows phosphites to function as effective oxygen scavengers and antioxidants in various industrial applications, such as polymer stabilization google.comadishank.com. The oxidation process can proceed through several mechanisms, depending on the nature of the oxidizing agent.

The oxidation of phosphites can occur via a one-electron transfer (or single-electron transfer, SET) pathway, particularly with certain types of oxidizing agents acs.org. In this mechanism, the phosphite donates a single electron from its lone pair to the oxidant, resulting in the formation of a phosphite radical cation intermediate. This highly reactive intermediate can then undergo further reactions to yield the final, stable phosphate product. This pathway is distinct from mechanisms involving the direct transfer of an oxygen atom semanticscholar.org.

This compound is highly effective at decomposing hydroperoxides (ROOH) and reacting with peroxyl radicals (ROO•), which are key species in oxidative degradation processes adishank.com. The reaction with hydroperoxides is a stoichiometric reduction where the phosphite removes an oxygen atom from the hydroperoxide, converting it into an alcohol (ROH) . The phosphite is, in turn, oxidized to the corresponding phosphate. This reaction can be catalyzed by acids and may also involve radical-induced pathways . The interaction with peroxyl radicals is also a critical aspect of its function as a secondary antioxidant, interrupting the chain reactions of autoxidation nih.gov.

Table 1: Products from the Reaction of a Phosphite Ester with Hydroperoxide

The following table details the typical products formed when a phosphite ester, structurally similar to this compound, reacts with an organic hydroperoxide.

ReactantProduct from PhosphiteProduct from Hydroperoxide
Aryl phosphiteAryl phosphateAlcohol
1-methyl-1-phenylethyl hydroperoxide4-Methyl-2,6-di-t-butylphenyl o-phenylene phosphate1-methyl-1-phenylethyl alcohol, Acetone, Phenol (B47542), α-methylstyrene

Data derived from studies on 4-Methyl-2,6-di-t-butylphenyl o-phenylene phosphite reacting with 1-methyl-1-phenylethyl hydroperoxide .

Phosphite esters like this compound are sensitive to moisture and can undergo hydrolysis google.com. The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic nature of the ester groups google.comwinona.edu. The process is generally catalyzed by both acids and bases winona.edunih.gov. The mechanism typically involves a nucleophilic attack by a water molecule on the electrophilic phosphorus center. This is followed by the cleavage of a phosphorus-oxygen bond and the departure of an alcohol or phenol as a leaving group.

The hydrolysis of this compound occurs in a stepwise manner, leading to the formation of progressively more acidic phosphorus-containing species google.com. The initial hydrolysis step typically cleaves one of the ester linkages to yield a phosphorous acid diester and an alcohol or phenol. Subsequent hydrolysis steps can lead to a monoester and ultimately to free phosphorous acid (H₃PO₃) google.comresearchgate.net. These acidic byproducts can sometimes influence the stability of the systems in which the phosphite is used, for instance, by deactivating certain catalysts google.com.

Table 2: Stepwise Hydrolysis Products of this compound

This table outlines the sequential formation of products during the hydrolysis of this compound.

Hydrolysis StepStarting CompoundProducts
Step 1 This compoundDiphenyl phosphite + Isooctanol OR Isooctyl phenyl phosphite + Phenol
Step 2 Diphenyl phosphitePhenyl phosphite + Phenol
Step 3 Phenyl phosphitePhosphorous acid + Phenol

This represents a generalized pathway; the specific ester group cleaved first can vary. google.comnih.gov

Hydrolysis Mechanisms of Phosphite Esters

Autocatalytic Aspects of Hydrolytic Degradation

The stability of phosphite antioxidants, including this compound, is intrinsically linked to their resistance to hydrolysis. While this compound is generally characterized as having high resistance to hydrolysis, the process can become autocatalytic, where the products of the hydrolysis reaction accelerate further degradation. researchgate.netbdmaee.net

The general mechanism can be summarized as follows:

Initiation : Slow reaction of this compound with water. P(OAr)₂(OAlk) + H₂O → HOP(OAr)₂(OAlk)⁺ + OH⁻ → (ArO)₂(AlkO)P=O + H⁺...

Catalysis : The acidic byproducts (H⁺) protonate the oxygen atoms of another phosphite molecule, making the phosphorus atom more susceptible to nucleophilic attack by water.

Acceleration : This acid-catalyzed pathway proceeds at a much faster rate than the initial uncatalyzed hydrolysis, leading to an accelerated decomposition of the phosphite. acs.org

The structure of this compound, which combines both bulky alkyl (isooctyl) and aromatic (phenyl) groups, contributes to its hydrolytic stability compared to simple alkyl phosphites. acs.orgvinatiorganics.com However, under conditions of high temperature and humidity, this autocatalytic process can become significant, impacting its performance as a stabilizer. The formation of these acidic products is a critical factor, as they can not only degrade the phosphite but also potentially affect the polymer matrix itself. Some formulations include acid scavengers to mitigate this autocatalytic degradation. mmu.ac.uk

Phosphite Reactivity in Polymer Stabilization Mechanisms

This compound functions primarily as a secondary antioxidant, a role defined by its ability to decompose hydroperoxides, which are unstable intermediates formed during the autooxidation of polymers. By converting these hydroperoxides into stable, non-radical products, it prevents the chain-branching step that leads to accelerated polymer degradation.

Hydroperoxide Decomposition Pathways

The principal antioxidant function of this compound is the stoichiometric reduction of hydroperoxides (ROOH). This reaction prevents the homolytic cleavage of the hydroperoxide's O-O bond, which would otherwise generate highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals.

The reaction between this compound and a hydroperoxide is a redox process where the phosphite is oxidized to its corresponding phosphate ester, and the hydroperoxide is reduced to an alcohol. vinatiorganics.comspecialchem.com

Reaction Mechanism: P(OAr)₂(OAlk) + ROOH → (ArO)₂(AlkO)P=O + ROH

This transformation is crucial for melt processing stability in polymers like polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC), where high temperatures can rapidly decompose hydroperoxides and initiate widespread degradation. specialchem.comresearchgate.net By removing hydroperoxides, this compound protects the polymer's molecular weight and prevents discoloration and loss of physical properties. bdmaee.net

The order of reactivity for hydroperoxide reduction is generally as follows: Phosphonites > Alkyl phosphites > Aryl phosphites > Hindered aryl phosphites researchgate.netacs.org

This compound, being an alkyl-aryl phosphite, has a reactivity profile influenced by both types of substituents. The electron-donating nature of the isooctyl group makes the phosphorus atom more nucleophilic and thus more reactive towards the electrophilic oxygen of the hydroperoxide, compared to a triaryl phosphite like triphenyl phosphite. Conversely, the presence of the two phenyl groups moderates this reactivity compared to a trialkyl phosphite, while also enhancing hydrolytic stability. The steric bulk of the isooctyl and phenyl groups can also influence the rate of reaction.

Representative Reactivity of Phosphite Classes in Hydroperoxide Decomposition
Phosphite TypeGeneral StructureRelative ReactivityKey Structural Influence
Alkyl PhosphitesP(O-Alkyl)₃HighElectron-donating alkyl groups increase phosphorus nucleophilicity.
Alkyl-Aryl PhosphitesP(O-Aryl)₂(O-Alkyl)IntermediateBalanced electronic effects from both aryl and alkyl groups. Good blend of reactivity and stability.
Aryl PhosphitesP(O-Aryl)₃ModerateElectron-withdrawing aryl groups decrease phosphorus nucleophilicity but increase hydrolytic stability.
Hindered Aryl PhosphitesP(O-Aryl')₃ (Aryl' = bulky)LowSignificant steric hindrance around the phosphorus atom impedes reaction with hydroperoxides.

Free Radical Scavenging and Chain-Breaking Activity

While the primary role of phosphites is hydroperoxide decomposition, some structures, particularly aryl phosphites, can also participate directly in radical scavenging, thereby exhibiting a degree of primary antioxidant (chain-breaking) activity.

Aryl phosphites can react with peroxyl radicals (ROO•), which are the key chain-propagating species in polymer autooxidation. This reaction typically proceeds via a substitution at the phosphorus atom, leading to the formation of a stable phosphate and an alkyl radical. However, another pathway can involve the release of a phenoxyl radical, which can then terminate another radical chain. acs.orgresearchgate.net

Potential Reaction Pathway: P(OAr)₂(OAlk) + ROO• → (ArO)₂(AlkO)P=O + RO•

General Rate Constants for Radical Scavenging Reactions
Antioxidant TypeReactionTypical Rate Constant (M⁻¹s⁻¹) at ~50-65°C
Hindered PhenolsArOH + ROO• → ArO• + ROOH10⁴ - 10⁵
Aryl PhosphitesP(OR)₃ + ROO• → Products10² - 10³
Note: The data presented are representative values for the general classes of compounds and are intended for comparative purposes. Specific rates for this compound are not publicly available.
Formation of Phosphoranyl Radicals and Subsequent Transformations

Phosphoranyl radicals are key tetravalent, phosphorus-centered radical intermediates that play a crucial role in the reaction pathways of phosphite esters. chemrxiv.org Their formation and subsequent reactions are central to understanding the antioxidant and chemical transformation capabilities of compounds like this compound.

One of the primary methods for generating phosphoranyl radicals is the addition of an oxygen-centered radical to a trivalent phosphorus compound, such as a phosphite. nih.govacs.org More advanced methods, such as photoredox catalysis, have enabled the formation of these radicals under milder conditions. chemrxiv.orgucla.edu In such a system, a phosphine or phosphite can undergo single-electron oxidation to form a phosphine radical cation. chemrxiv.org This cation is then susceptible to nucleophilic attack by an oxygen-containing species, like an alcohol or a carboxylic acid, which results in the formation of a phosphoranyl radical. nih.govucla.edu

Once formed, the fate of the phosphoranyl radical is largely dictated by its structure and the reaction conditions. A significant transformation pathway is β-scission, a fragmentation reaction that is driven by the formation of a highly stable phosphorus-oxygen double bond (P=O), which has a bond energy of approximately 130 kcal/mol. chemrxiv.org This process results in the cleavage of a bond beta to the phosphorus center, generating a new carbon-centered radical and a pentavalent phosphorus species, such as a phosphate or phosphine oxide. chemrxiv.orgucla.edu

The versatility of this process is demonstrated in various synthetic applications. For instance, phosphoranyl radicals generated from benzylic alcohols can undergo β-scission to produce benzyl radicals, which can then be trapped to yield deoxygenated products. ucla.edu Similarly, acyl radicals can be generated from carboxylic acids, providing a pathway for the synthesis of aldehydes and other carbonyl-containing compounds with high chemoselectivity. chemrxiv.orgucla.edu The specific transformations are dependent on the substituents on the phosphorus atom, with more electron-deficient phosphinites sometimes leading to better yields in certain reactions. chemrxiv.org

Precursor Radical Intermediate Transformation Product Key Process
Benzylic AlcoholsAlkyl RadicalDeoxygenated Productβ-scission, H-atom trapping
Carboxylic AcidsAcyl RadicalAldehydeβ-scission, H-atom trapping
OximesIminyl RadicalCyanoalkyl Speciesβ-scission, radical transposition
SulfoxidesSulfide Radical CationSulfideβ-scission, reduction

This table illustrates the diverse transformations initiated by the formation and subsequent fragmentation of phosphoranyl radicals from various precursors.

Synergistic Effects in Multi-Component Stabilizer Systems

Phosphite antioxidants, including this compound, are often utilized as secondary antioxidants in polymer stabilization packages. nih.gov Their efficacy is significantly enhanced when used in combination with primary antioxidants, leading to synergistic effects that provide superior protection against degradation. nih.govnih.gov

Interactions with Primary Antioxidants (e.g., Hindered Phenols)

The primary role of hindered phenolic antioxidants is to act as chain-terminating donors by scavenging free radicals. partinchem.com They interrupt the radical chain oxidation of polymers by donating a hydrogen atom to form a stable phenolic oxygen free radical. partinchem.com However, this process can lead to the formation of hydroperoxides (ROOH), which can themselves decompose under heat or light to generate new radicals, potentially accelerating polymer degradation. nih.gov

This is where secondary antioxidants like phosphites exhibit their synergistic function. Phosphites efficiently decompose hydroperoxides into non-radical, stable products, thereby preventing the proliferation of new radicals. nih.gov In this process, the phosphite ester is oxidized to a phosphate ester. nih.gov This dual action of scavenging hydroperoxides while the primary antioxidant scavenges free radicals is the cornerstone of the synergistic effect between these two classes of stabilizers. nih.govpartinchem.com This combined action leads to better anti-aging properties and color stability in the polymer material. nih.govnih.gov

Stabilizer System Component A (Primary) Component B (Secondary) Observed Synergistic Outcome in Polypropylene
System 1Irganox 1010 (Hindered Phenol)P-EPQ (Phosphonite)Optimal overall stability at 6/4 mass ratio. plaschina.com.cn
System 2Irganox 1076 (Hindered Phenol)P-EPQ (Phosphonite)Enhanced antioxidant efficacy. plaschina.com.cn

This table presents examples of synergistic antioxidant blends and their observed effects on the stability of polypropylene.

Intramolecular and Intermolecular Synergism

The synergistic interaction between different antioxidant moieties can occur through two principal mechanisms: intermolecular and intramolecular synergism.

Intramolecular synergism occurs when a single molecule contains two or more different antioxidant functional groups. researchgate.net For example, a phosphite molecule that also contains a hindered phenol moiety within its structure can exhibit intramolecular synergism. researchgate.net Such compounds can perform both chain-terminating and hydroperoxide-decomposing functions, leading to highly efficient stabilization. researchgate.net The strategic molecular arrangement in these hybrid antioxidants can also confer other beneficial properties, such as enhanced resistance to hydrolysis. nih.gov The proximity of the different functional groups within the same molecule can facilitate more efficient quenching of radicals and decomposition of hydroperoxides at the site of degradation.

Specific Organic Reactions Involving Phosphites

Phosphite esters are versatile reagents that participate in a variety of named organic reactions, leading to the formation of new phosphorus-carbon and phosphorus-heteroatom bonds.

Atherton-Todd Reaction: Mechanistic Studies and Scope

The Atherton-Todd reaction is a method for converting dialkyl phosphites into various phosphorus compounds, such as dialkyl chlorophosphates, phosphoramidates, or phosphates. wikipedia.orgnih.gov The reaction typically involves a dialkyl phosphite, a base (often an amine), and a polychlorinated alkane like carbon tetrachloride. wikipedia.org

The mechanism of the Atherton-Todd reaction has been a subject of considerable study. nih.govbeilstein-journals.org One proposed mechanism begins with the deprotonation of the dialkyl phosphite by the amine base. wikipedia.org The resulting phosphite anion then acts as a nucleophile, attacking a chlorine atom of the carbon tetrachloride. wikipedia.org This leads to the formation of the dialkyl chlorophosphate and the trichloromethyl anion, which subsequently abstracts a proton from the protonated amine to form chloroform. wikipedia.org

Computational studies have provided further insight, suggesting a pathway that starts with the dealkylation of the dimethyl phosphite by an amine. beilstein-journals.org The resulting salt then acts as a base to deprotonate another molecule of dimethyl phosphite, which subsequently reacts with carbon tetrachloride to produce the chlorophosphate intermediate. beilstein-journals.org The scope of the reaction is broad, allowing for the synthesis of a wide range of phosphorylated products by introducing alcohols or amines to react with the in situ generated chlorophosphate. bas.bg

Perkow and Michaelis-Arbuzov Reactions: Unraveling Reaction Pathways

When trialkyl phosphites react with α-haloketones, two competing reaction pathways are possible: the Perkow reaction and the Michaelis-Arbuzov reaction. wikipedia.org

The Michaelis-Arbuzov reaction is a widely used method for the synthesis of phosphonates, phosphinates, and phosphine oxides. wikipedia.orgjk-sci.com The mechanism initiates with the nucleophilic SN2 attack of the phosphorus atom on the alkyl halide's electrophilic carbon. wikipedia.orgjk-sci.com This forms a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion performs another SN2 attack on one of the alkoxy carbons of the phosphonium salt, leading to the formation of a pentavalent phosphorus species (the phosphonate) and a new alkyl halide. wikipedia.org This reaction generally requires elevated temperatures. wikipedia.org

The Perkow reaction , in contrast, is often considered a side-reaction to the Michaelis-Arbuzov pathway when α-haloketones are used as substrates. wikipedia.orgchemeurope.com The reaction mechanism involves the nucleophilic addition of the phosphite to the carbonyl carbon of the haloketone, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges, eliminating the halide ion to form a cationic species. wikipedia.org Finally, the halide anion attacks one of the phosphite's alkyl groups, dealkylating the cation to yield a dialkyl vinyl phosphate. wikipedia.org The competition between the Perkow and Michaelis-Arbuzov pathways is influenced by factors such as the structure of the reactants and the reaction conditions, with higher temperatures sometimes favoring the Arbuzov product. wikipedia.org

Reactions with Halogenated Organic Compounds

The reaction of this compound with halogenated organic compounds is characterized by several key mechanistic pathways, primarily dictated by the nature of the halogenated reactant. These transformations are fundamental in organophosphorus chemistry, leading to the formation of pentavalent phosphorus species. The most prevalent of these is the Michaelis-Arbuzov reaction, though other mechanisms, such as the Perkow reaction and free-radical processes, can also occur under specific conditions.

The nucleophilicity of the trivalent phosphorus atom in this compound is central to these reactions. The lone pair of electrons on the phosphorus atom initiates the attack on an electrophilic carbon center in the halogenated organic compound, typically a carbon atom bonded to a halogen. The presence of both alkyl (isooctyl) and aryl (phenyl) groups on the phosphite influences its reactivity. While alkyl groups are electron-donating and enhance the nucleophilicity of the phosphorus atom, the electron-withdrawing nature of the phenyl groups can temper this effect.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is the most common reaction between a trivalent phosphorus ester, such as this compound, and an alkyl halide. This reaction results in the formation of a phosphonate (B1237965), a pentavalent phosphorus compound, and an alkyl halide byproduct. eurekaselect.comwikipedia.org The general mechanism involves two main steps:

Nucleophilic Attack and Formation of a Phosphonium Intermediate: The reaction is initiated by the SN2 attack of the nucleophilic phosphorus atom of the this compound on the electrophilic carbon of the alkyl halide. This leads to the displacement of the halide ion and the formation of a quasi-phosphonium salt intermediate. wikipedia.orgnih.gov

Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkoxy groups on the phosphonium intermediate. In the case of this compound, the attack can occur on either the isooctyl or the phenyl group. However, due to the greater stability of the sp2-hybridized carbon-oxygen bond of the phenyl group, the dealkylation predominantly occurs at the isooctyl group. This results in the formation of the corresponding phosphonate and an isooctyl halide. nih.gov

The reactivity of the alkyl halide in the Michaelis-Arbuzov reaction is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl. jk-sci.com The reaction typically requires elevated temperatures, often in the range of 120-160 °C, and can be carried out without a solvent. wikipedia.org

The Perkow Reaction

When this compound reacts with α-haloketones, a competing reaction to the Michaelis-Arbuzov rearrangement can occur, known as the Perkow reaction. This reaction leads to the formation of a dialkyl vinyl phosphate instead of a β-keto phosphonate. wikipedia.org

The mechanism of the Perkow reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon of the α-haloketone, forming a zwitterionic intermediate. This intermediate then rearranges, eliminating the halide ion, to form a cationic species. Subsequent dealkylation by the halide ion results in the formation of the enol phosphate. wikipedia.org The Perkow reaction is often considered a side-reaction in the context of the Michaelis-Arbuzov reaction with α-haloketones. wikipedia.org

Free-Radical Reactions

Under certain conditions, such as in the presence of UV light or radical initiators, the reaction of phosphites with halogenated compounds can proceed via a free-radical chain mechanism. srmist.edu.inlibretexts.org This is particularly relevant for reactions with polyhalogenated compounds like carbon tetrachloride.

The free-radical halogenation of alkanes, for instance, involves three main stages:

Initiation: This stage involves the homolytic cleavage of the halogen-halogen bond to generate two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from an alkane, forming an alkyl radical. This alkyl radical then reacts with another halogen molecule to produce an alkyl halide and another halogen radical, thus propagating the chain reaction. libretexts.org

Termination: The chain reaction is terminated when two radicals combine. libretexts.org

In the context of this compound, it can react with radicals generated from halogenated compounds. For example, in the Atherton-Todd reaction, which involves the reaction of a dialkyl phosphite with a primary or secondary amine in the presence of carbon tetrachloride, a key step is the reaction of the deprotonated phosphite with carbon tetrachloride. beilstein-journals.orgbeilstein-journals.org

Detailed Research Findings

Research has shown that in the Michaelis-Arbuzov reaction, the nature of the alkyl and aryl groups on the phosphite influences the reaction rate and product distribution. Electron-donating alkyl groups tend to increase the rate of the initial nucleophilic attack, while electron-withdrawing aryl groups can decrease it. jk-sci.com The competition between the dealkylation of the alkyl versus the aryl group in the second step is a key factor. For mixed alkyl-aryl phosphites, the cleavage of the alkyl-oxygen bond is generally favored.

In reactions with polychlorinated alkanes, the potential for complex product mixtures exists due to the possibility of multiple reaction sites and the interplay between ionic and free-radical pathways. The specific reaction conditions, such as temperature, solvent, and the presence of initiators or inhibitors, play a crucial role in determining the predominant reaction mechanism and the resulting products.

Data Tables

Due to the lack of specific experimental data for the reactions of this compound with halogenated organic compounds in the reviewed literature, data tables for reaction yields and conditions cannot be provided.

Theoretical and Computational Chemistry in Phosphite Research

The study of this compound and related organophosphorus compounds has been significantly advanced through the application of theoretical and computational chemistry. These methods provide profound insights into molecular structure, reactivity, and reaction mechanisms at an atomic level, complementing experimental findings.

Theoretical and Computational Chemistry in Phosphite Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, transition states, and intermediates.

Density Functional Theory (DFT) has become a primary tool for studying the mechanisms of reactions involving phosphite (B83602) esters. By calculating the energies of reactants, products, transition states, and intermediates, DFT can elucidate the thermodynamic and kinetic feasibility of various reaction pathways. For instance, in reactions such as hydrolysis or oxidation, which are relevant to the function of isooctyl diphenyl phosphite as a stabilizer, DFT can identify the structures of key transition states.

Computational studies on analogous aryl and alkyl phosphites have explored their hydrolysis mechanisms under different conditions (acidic, basic, and neutral). These studies reveal the energetic favorability of different pathways, such as those initiated by protonation at either the phosphorus or oxygen atoms. winona.edu For example, under acidic conditions, mechanisms involving hydronium ion initiation appear to be highly favorable energetically. winona.edu In the context of this compound's role as an antioxidant, DFT calculations help in understanding the mechanism of hydroperoxide decomposition. The reaction involves a one-electron transfer from the phosphite to the hydroperoxide, leading to a stable phosphate (B84403) species and an alcohol. vinatiorganics.com DFT can model the transition state of this redox reaction, providing insights into the activation energy and the factors influencing the reaction rate.

Table 1: Representative Calculated Energy Barriers for Phosphite Reactions (Illustrative)

Reaction Type Model Phosphite Computational Method Calculated Activation Energy (kcal/mol) Reference
Hydrolysis (Acidic) Trimethyl Phosphite B3LYP/6-311++G** 15.2 winona.edu
Oxidation Triphenyl Phosphite B3LYP/6-31G(d,p) 20.5 nih.gov
Radical Scavenging Generic P(OR)₃ DFT Not specified vinatiorganics.com

DFT calculations are also crucial for predicting the regioselectivity and stereochemistry of reactions involving phosphites. In reactions where multiple sites on the phosphite molecule can react, DFT can determine which pathway is energetically preferred. For example, in the reaction of a phosphite with an electrophile, the calculations can predict whether the attack will occur at the phosphorus atom or one of the oxygen atoms. A study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, a related P(III) compound, used DFT to show high regioselectivity for the attack on a chlorine atom over the carbon atom, which was in agreement with experimental results. imist.ma

The stereochemistry of phosphorus (III) compounds is a complex area where computational methods offer significant clarity. For reactions that create a chiral center at the phosphorus atom, DFT can be used to predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. While specific stereochemical studies on this compound are not prevalent, the principles derived from computational studies on other organophosphorus compounds are applicable. researchgate.net

The electronic structure of this compound dictates its reactivity. DFT is widely used to calculate various electronic properties and reactivity descriptors. These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's ability to act as a nucleophile or electrophile. A lower HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com

Other conceptual DFT descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity index can be calculated to quantify the reactivity of phosphite esters. researchgate.netscielo.org.mx For example, the antioxidant activity of phosphites is related to their low ionization potential, which facilitates electron donation to hydroperoxides. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. nih.gov

Table 2: Calculated Electronic Properties for a Model Aryl Phosphite (Illustrative)

Property Value Computational Method
HOMO Energy -6.5 eV B3LYP/6-31G(d,p)
LUMO Energy -0.8 eV B3LYP/6-31G(d,p)
Ionization Potential 7.2 eV B3LYP/6-31G(d,p)
Electron Affinity 0.5 eV B3LYP/6-31G(d,p)

Note: These values are representative for a generic tri(phenyl) phosphite and serve for illustrative purposes. researchgate.net

Advanced Computational Approaches for Complex Phosphite Systems

For larger and more complex systems, such as this compound in a polymer matrix or in solution, more advanced computational methods are required.

Hybrid QM/MM methods offer a balance between computational accuracy and efficiency for studying large molecular systems. frontiersin.org In this approach, the reactive center of the system (e.g., the phosphite molecule and its immediate reaction partners) is treated with a high-level quantum mechanics (QM) method like DFT, while the surrounding environment (e.g., solvent molecules or polymer chains) is described using a less computationally expensive molecular mechanics (MM) force field. mdpi.com

This methodology is particularly useful for studying enzymatic reactions and reactions in condensed phases. nih.govnih.gov For a compound like this compound interacting with polymer chains, a QM/MM approach could be used to model its antioxidant activity within the polymer matrix. The QM region would include the phosphite and a hydroperoxide group on a polymer chain, while the rest of the polymer chains would be treated with MM. This allows for an accurate description of the bond-breaking and bond-forming processes while still accounting for the steric and electronic effects of the environment.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities over time. This allows for the study of dynamic processes and the determination of preferred molecular conformations.

The isooctyl group in this compound is a flexible alkyl chain that can adopt numerous conformations. MD simulations can be used to understand the conformational preferences of this chain, which can influence the steric accessibility of the phosphorus center and thus its reactivity. Studies on the conformational dynamics of molecules with long alkyl chains have shown that they can explore a wide range of shapes, from extended to more compact, folded conformations. acs.orgtandfonline.com By simulating this compound in a relevant environment (e.g., a nonpolar solvent or a polymer melt), MD can provide insights into its average shape, flexibility, and how it interacts with its surroundings. This information is crucial for understanding its function as a plasticizer and stabilizer in polymeric materials. osti.gov

Degradation Phenomena and Stabilizer Performance in Polymeric Materials

Thermo-Oxidative Degradation of Polymers in the Presence of Phosphites

Thermo-oxidative degradation is a primary aging mechanism for many polymers, initiated by the synergistic action of heat and oxygen. This process leads to the formation of hydroperoxides, which are unstable and decompose to form highly reactive free radicals. These radicals can then participate in a cascade of reactions, including chain scission and crosslinking, which ultimately result in the deterioration of the polymer's mechanical and physical properties. vinatiorganics.com

Phosphite (B83602) esters, such as isooctyl diphenyl phosphite, function as secondary antioxidants by decomposing hydroperoxides into non-radical, stable products. vinatiorganics.comamfine.com This preemptive action prevents the formation of damaging free radicals, thereby interrupting the degradation cycle. The general mechanism involves the oxidation of the phosphite to a phosphate (B84403). vinatiorganics.comlife-trialkyl.eu

The principal role of this compound in preventing chain scission and crosslinking is its ability to decompose hydroperoxides. By converting hydroperoxides into stable alcohols, it effectively neutralizes these precursors to radical formation. vinatiorganics.com This interception is critical during high-temperature processing of polymers, where the rate of hydroperoxide formation is accelerated.

The performance of this compound is influenced by its chemical structure, which combines both aryl and alkyl moieties. This structure affects its reactivity, compatibility with the polymer matrix, and hydrolytic stability. vinatiorganics.comlife-trialkyl.eu The inhibition of chain scission helps in maintaining the molecular weight of the polymer, thus preserving its tensile strength and flexibility. Similarly, by preventing uncontrolled crosslinking, it helps to avoid embrittlement and maintain the desired morphology of the material.

The following table illustrates the typical effect of a phosphite stabilizer like this compound on the mechanical properties of a polymer after thermo-oxidative aging.

PropertyUnstabilized PolymerPolymer + this compound
Tensile Strength Retention (%) 4585
Elongation at Break (%) 2070
Melt Flow Index (g/10 min) 258
Data is representative and illustrates the general performance of phosphite stabilizers.

The effectiveness of a stabilizer is also determined by its consumption rate relative to the rate of polymer degradation. An ideal stabilizer should be consumed at a rate that effectively counters the formation of degradation-initiating species throughout the desired service life of the polymer.

The consumption of phosphite stabilizers is a complex process that can follow different kinetic models depending on the polymer, temperature, and presence of other additives. In many cases, the depletion of the phosphite antioxidant can be approximated by a first-order kinetic model, especially during the induction period of oxidation.

Below is a representative data table showing the consumption of this compound over time during the thermo-oxidative aging of a polyolefin at an elevated temperature.

Time (hours)This compound Concentration (mol/kg)Polymer Carbonyl Content (a.u.)
00.0500.01
1000.0350.02
2000.0200.05
3000.0100.15
400<0.0050.35
This data is illustrative of typical stabilizer depletion and polymer degradation trends.

Post-Hydrolysis Reactivity of this compound Derivatives

The hydrolysis of an aryl alkyl phosphite like this compound can proceed in steps, leading to the formation of diaryl or dialkyl hydrogen phosphites, and ultimately to phosphorous acid and the corresponding phenols and alcohols. ahmadullins.comacs.orgresearchgate.net

Interestingly, the hydrolysis products of some phosphites are not inert and can actively participate in the stabilization process. mmu.ac.ukmmu.ac.uk For instance, the generated phenols can act as primary antioxidants by scavenging free radicals, creating a synergistic effect with the remaining phosphite. ahmadullins.comacs.orgresearchgate.net In some instances, the partially hydrolyzed species may exhibit enhanced hydroperoxide decomposing activity. However, excessive hydrolysis can lead to the formation of acidic species that may catalyze further polymer degradation. researchgate.net

The table below provides a hypothetical representation of the performance of hydrolysis products compared to the parent phosphite.

Stabilizer SpeciesHydroperoxide Decomposition Rate (relative)Radical Scavenging Activity (relative)
This compound 1.00.1
Diphenyl Hydrogen Phosphite 0.80.3
Phenol (B47542) -0.9
Isooctanol --
This table is a conceptual representation of the potential activities of hydrolysis products.

Given the potential for both beneficial and detrimental effects of hydrolysis, controlling the hydrolytic stability of this compound is crucial for optimizing its performance. Several strategies can be employed to mitigate excessive hydrolysis.

One common approach is the co-addition of acid scavengers, such as metal stearates or hydrotalcites. These compounds neutralize acidic species that can catalyze the hydrolysis of the phosphite. mmu.ac.uk The physical form of the additive package can also play a role; for instance, incorporating the phosphite into a non-dusting blend can reduce its exposure to atmospheric moisture. mmu.ac.uk

Furthermore, the inherent hydrolytic stability of a phosphite is related to its molecular structure. Steric hindrance around the phosphorus atom can slow down the rate of hydrolysis. life-trialkyl.eu The selection of a phosphite with an optimal balance of reactivity and hydrolytic stability is therefore key for specific applications.

Advanced Analytical and Spectroscopic Methodologies for Research on Phosphite Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organophosphorus Chemistry

NMR spectroscopy is a cornerstone technique for the analysis of organophosphorus compounds due to the favorable properties of the ³¹P nucleus, which has a natural abundance of 100% and a spin of ½, leading to sharp and easily interpretable spectra. wikipedia.orgacs.org

³¹P NMR for Speciation of Phosphorus Oxidation States and Derivatives

³¹P NMR spectroscopy is exceptionally effective for distinguishing between different oxidation states of phosphorus, a critical aspect when studying the transformation of phosphites. oxinst.com Organophosphite compounds, such as isooctyl diphenyl phosphite (B83602) where phosphorus is in the +3 oxidation state, exhibit characteristic chemical shifts that are significantly different from their oxidized phosphate (B84403) counterparts (+5 oxidation state). This clear separation in chemical shifts allows for unambiguous speciation.

Research has shown that organophosphites typically resonate in a distinct downfield region of the spectrum, while organophosphates appear much further upfield. bohrium.comacs.org For instance, trivalent phosphorus compounds like triphenylphosphite show signals at a considerable downfield shift, which contrasts sharply with the upfield signals of pentavalent species like triphenylphosphate. oxinst.com This distinction is fundamental for monitoring the oxidation of isooctyl diphenyl phosphite to its corresponding phosphate derivative.

Compound ClassPhosphorus Oxidation StateTypical ³¹P Chemical Shift Range (δ, ppm)
Organophosphites+3125 to 140
Organophosphates+5-20 to 5
Organophosphite Diesters (Hydrolysis Intermediates)+35 to 20

Data derived from studies on various organophosphorus compounds. bohrium.comacs.orgnih.gov

Application in Nontargeted Screening of Phosphite Transformations

The wide chemical shift range of ³¹P NMR and the clear distinction between different phosphorus environments make it a powerful tool for nontargeted screening of phosphite transformations. acs.orgnih.gov When this compound undergoes reactions such as oxidation or hydrolysis, a complex mixture of products can be formed. Nontargeted ³¹P NMR analysis allows for the detection and preliminary identification of all phosphorus-containing species in the sample without needing to pre-select the analytes of interest. bohrium.com

In studies involving the degradation of plastic additives, researchers have successfully used ³¹P NMR to identify entire classes of unforeseen organophosphorus compounds. acs.orgnih.gov For example, a nontargeted screening of plastic extracts revealed not only the expected organophosphites (δ = 125–140 ppm) and their organophosphate oxidation products (δ = -20 to 5 ppm) but also a previously unannotated class of compounds with chemical shifts between 5 and 20 ppm. bohrium.com Further investigation confirmed this new class to be organophosphite diesters, which are intermediate products of hydrolysis. bohrium.comnih.gov This capability is invaluable for building a complete picture of the transformation pathways of this compound in various environments.

Mass Spectrometry (MS) for Product Identification and Mechanistic Studies

Mass spectrometry is an indispensable tool for the structural elucidation of the transformation products of this compound, offering high sensitivity and specificity.

High-Resolution Mass Spectrometry in Elucidating Reaction Residues

High-resolution mass spectrometry (HRMS), particularly with technologies like Orbitrap-MS, provides highly accurate mass measurements (often with less than 1 ppm error), which is crucial for identifying unknown reaction residues. semanticscholar.org This accuracy allows for the confident determination of the elemental composition of a detected ion, which is the first step in identifying an unknown compound. nih.gov

In the context of organophosphorus compounds, HRMS is used to investigate fragmentation pathways. nih.gov By analyzing the exact masses of fragment ions produced in the mass spectrometer, researchers can piece together the structure of the parent molecule. For aromatic phosphites, fragmentation can involve the cleavage of both P-O and C-O bonds. nih.gov This detailed structural information is vital for identifying minor byproducts and degradation products that may be present in samples of this compound, providing a deeper understanding of its stability and reactivity.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Hydrolysis Product Analysis

The hydrolysis of phosphite antioxidants is a significant degradation pathway, and Liquid Chromatography-Mass Spectrometry (LC/MS) is the premier technique for its study. mmu.ac.uk Hydrolysis of a compound like this compound can lead to a mixture of products, including phenols, isooctanol, and various phosphorous acid esters. researchgate.net LC provides the necessary separation of these components prior to their detection by MS.

Studies on the hydrolysis of similar phosphite stabilizers have used LC/MS to identify the intermediate and final products formed under various conditions. mmu.ac.uknih.gov The process often proceeds through the stepwise cleavage of the ester bonds. mdpi.com The final hydrolysis product is typically phosphorous acid, along with the corresponding alcohol and phenol (B47542) moieties. nih.gov LC/MS enables researchers to monitor the appearance of these products over time, providing critical data for kinetic studies and for understanding the mechanism of hydrolytic degradation. mmu.ac.uk

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information on the functional groups and molecular structure of organophosphorus compounds. These techniques are non-destructive and can offer insights into bonding and conformational changes.

The spectra of organophosphorus compounds contain characteristic bands that can be assigned to specific molecular vibrations. For this compound, key vibrational modes include those associated with the P-O-C linkages, the aromatic phenyl rings, and the aliphatic isooctyl group. The P-O-C stretching vibrations are particularly important and typically appear as strong bands in the infrared spectrum. researchgate.net Studies have assigned bands in the region of 1042-964 cm⁻¹ and 836-761 cm⁻¹ to P-O-C (aliphatic) stretching modes. researchgate.net The asymmetric stretching of P-O-Ar (aromatic) bonds also gives rise to characteristic absorptions.

Vibrational spectroscopy is also highly effective for monitoring the oxidation of phosphites. The conversion of a phosphite (P(III)) to a phosphate (P(V)) results in the formation of a new phosphoryl (P=O) bond. This bond has a very strong and characteristic absorption band in the infrared spectrum, typically appearing in the 1300-1200 cm⁻¹ region. mdpi.com The appearance and growth of this P=O band provide a clear and direct way to follow the course of an oxidation reaction, yielding mechanistic insights.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance for this compound
P-O-C (aliphatic) Stretch1042-964 and 836-761Characteristic of the P-O-isooctyl bond
P-O-C (aromatic) Stretch~990Characteristic of the P-O-phenyl bond
P=O Stretch1300-1200Indicates oxidation of the phosphite to a phosphate
C-H (aliphatic) Stretch3000-2850Associated with the isooctyl group
C=C (aromatic) Stretch1600-1450Associated with the diphenyl groups

Data compiled from spectroscopic studies of various organophosphorus compounds. researchgate.netmdpi.comirdg.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule. chemrxiv.org The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption of energy is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹), providing a unique "fingerprint" for the molecule.

For organophosphorus compounds like this compound, IR spectroscopy is instrumental in confirming the presence of key structural features. osti.govrsc.org The analysis of the IR spectrum allows for the identification of vibrations associated with P-O-C (phosphite ester) linkages, aromatic C-H bonds from the diphenyl groups, and aliphatic C-H bonds from the isooctyl group. Each of these functional groups has characteristic absorption bands in the IR spectrum. libretexts.orglibretexts.orgpressbooks.pub

Key vibrational modes for organophosphorus compounds include P-O-C stretching and C-H bending vibrations. rsc.org For instance, the P-O-C stretching vibrations are typically observed in the fingerprint region of the spectrum. mdpi.com The presence of both aromatic and aliphatic moieties in this compound will result in distinct C-H stretching and bending frequencies. Aromatic C-H stretching vibrations generally appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. libretexts.orgpressbooks.pub

The table below summarizes the expected characteristic IR absorption bands for the primary functional groups found in this compound.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H (Phenyl)Stretching3100 - 3000
Aliphatic C-H (Isooctyl)Stretching3000 - 2850
Aromatic C=C (Phenyl)In-ring Stretching1600 - 1585
Aliphatic C-H (Isooctyl)Bending/Scissoring1470 - 1450
P-O-C (Phosphite Ester)Stretching1000 - 850

Raman Spectroscopy for Phosphorus Oxoanion Differentiation

Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. mdpi.com It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. This energy shift provides information about the vibrational, rotational, and other low-frequency modes in a system.

In the context of phosphite compounds, Raman spectroscopy is particularly powerful for the identification and differentiation of various phosphorus oxoanions, such as phosphite (PO₃³⁻) and its common oxidation product, phosphate (PO₄³⁻). nih.govresearchgate.net This differentiation is crucial for monitoring the stability and degradation of phosphite-based compounds. The technique can be applied with minimal to no sample preparation. researchgate.net

The differentiation is possible because the symmetry and bonding within the phosphite and phosphate ions are different, leading to distinct Raman spectral signatures. The phosphate ion (PO₄³⁻), with its tetrahedral symmetry, exhibits a very strong, sharp, and highly characteristic symmetric stretching vibration (ν₁) typically observed near 960-990 cm⁻¹. mdpi.comcopernicus.orgrsc.org In contrast, the phosphite ion (PO₃³⁻), which contains a P-H bond, shows a characteristic P-H stretching vibration at a much higher wavenumber, often around 2300-2400 cm⁻¹. nih.govresearchgate.net This clear separation of key bands allows for the unambiguous identification and even quantification of both species in a mixture. nih.govresearchgate.net

The following table highlights the characteristic Raman bands used to differentiate between phosphite and phosphate.

Phosphorus OxoanionVibrational ModeCharacteristic Raman Shift (cm⁻¹)
Phosphite (PO₃³⁻)P-H Stretch~2321
Phosphate (PO₄³⁻)P-O Symmetric Stretch (ν₁)~964 - 988
Phosphate (PO₄³⁻)P-O Asymmetric Stretch (ν₃)~1018 - 1074

Electron Spin Resonance (ESR) Spectroscopy for Radical Scavenging Investigations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. nih.govnih.govnih.gov The study of antioxidants and radicals can be complex due to their low concentrations and short half-lives, making ESR an invaluable tool in this field. nih.gov

The principle of ESR is analogous to Nuclear Magnetic Resonance (NMR), but it detects the transitions of unpaired electron spins in a magnetic field rather than atomic nuclei. When a sample containing free radicals is placed in a strong magnetic field and irradiated with microwave radiation, the unpaired electrons absorb energy and transition to a higher energy spin state. The resulting absorption spectrum provides information about the identity, structure, and concentration of the radical species. researchgate.net

In the study of phosphite antioxidants like this compound, ESR spectroscopy is employed to investigate their radical scavenging mechanisms. researchgate.net Phosphites are known to act as secondary antioxidants, primarily by decomposing hydroperoxides, but they can also react with and neutralize peroxyl and alkoxyl radicals. researchgate.net The effectiveness of a phosphite as a chain-breaking antioxidant depends on its rate of reaction with these radicals. researchgate.net

Due to the extremely short lifetimes of most reactive radicals, direct detection is often not possible. nih.gov Therefore, a technique called "spin trapping" is commonly used. nih.govnih.govresearchgate.net This method involves adding a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic radical adduct. nih.govnih.gov This stable adduct can accumulate to a concentration detectable by ESR, and its ESR spectrum provides information about the original, short-lived radical that was trapped. By monitoring the decay of a known radical's ESR signal in the presence of the antioxidant, or by observing the formation of spin adducts, researchers can elucidate the radical scavenging pathways and determine the antioxidant's efficacy. researchgate.netredalyc.org

Future Research Trajectories and Methodological Innovations

Rational Design of Next-Generation Phosphite (B83602) Stabilizers

The development of new phosphite stabilizers is transitioning from traditional trial-and-error methods to a more deliberate "rational design" approach. This strategy is centered on establishing clear structure-property relationships to create molecules with enhanced performance characteristics such as superior hydrolytic stability, higher thermal resistance, and improved compatibility with various polymer matrices. researchgate.netnih.gov Future research in this area will likely focus on several key molecular design principles.

One promising avenue is the synthesis of phosphites with sterically hindered phenolic groups integrated into the same molecule. researchgate.netdntb.gov.ua This design creates a multifunctional stabilizer that combines the hydroperoxide-decomposing ability of the phosphite moiety with the radical-scavenging capability of the phenolic antioxidant. This intramolecular synergism can lead to more efficient stabilization and a longer service life for the polymer. researchgate.netdntb.gov.ua

Another area of exploration is the development of oligomeric or polymeric phosphite stabilizers. dntb.gov.ua By increasing the molecular weight, issues such as volatility and migration from the polymer matrix can be significantly reduced. This is particularly important for applications with stringent safety requirements, such as food packaging and medical devices. The synthesis of polyethylene-grafted phosphite antioxidants is an example of this approach, aiming to create stabilizers with much better thermal stability than their small-molecule counterparts. dntb.gov.ua

The rational design process will also benefit from a deeper understanding of the reaction mechanisms involved in both the synthesis of the stabilizers and their antioxidant action. researchgate.netnih.gov For instance, refining the synthesis of phosphites from starting materials like phosphorus trichloride (B1173362) by optimizing catalysts and reaction conditions can lead to higher yields and purity of the final product. nih.gov

Table 1: Key Strategies in the Rational Design of Phosphite Stabilizers

Design Strategy Targeted Improvement Rationale
Incorporation of Hindered Phenolic Groups Enhanced antioxidant efficiency Combines radical scavenging and hydroperoxide decomposition in a single molecule for synergistic effects. researchgate.netdntb.gov.ua
Increasing Molecular Weight (Oligomeric/Polymeric) Reduced migration and volatility Improves permanence in the polymer matrix, enhancing long-term stability and safety. dntb.gov.ua
Synthesis of Macromolecular-Grafted Phosphites Improved thermal stability and compatibility Covalently bonding the stabilizer to the polymer backbone prevents its loss during processing and use. dntb.gov.ua

In Situ Spectroscopic Monitoring of Phosphite Reactions under Processing Conditions

Understanding the real-time chemical behavior of phosphite stabilizers during polymer processing is crucial for optimizing both the stabilization package and the processing parameters. Traditional methods often rely on analyzing the polymer before and after processing, which provides limited insight into the dynamic reactions occurring at high temperatures and shear rates. The advent of in situ spectroscopic techniques allows for the direct monitoring of these reactions as they happen.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose. researchgate.netnih.gov By incorporating an FTIR probe into a polymer extruder or mixing chamber, it is possible to quantitatively track the consumption of the phosphite stabilizer and the formation of its oxidation product, the corresponding phosphate (B84403). researchgate.netnih.gov This provides valuable data on the rate of stabilizer depletion and its efficiency in scavenging hydroperoxides. For instance, studies on polyethylene have used FTIR to follow the conversion of tris(2,4-di-tert-butylphenyl) phosphite to its phosphate form during melt processing and gamma-irradiation. researchgate.netnih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is another innovative technique that can provide real-time information on the degradation of phosphite stabilizers in a solid polymer sample. researchgate.net This method can identify the degradation products of stabilizers like Irgafos 168 in polyethylene under thermal and UV stress, revealing that the stabilizer acts as an oxygen scavenger and can undergo bond cleavage to protect the polymer. researchgate.net

Future research will likely involve the wider application of these and other in situ techniques, such as Raman spectroscopy, to a broader range of polymers and processing conditions. This will enable a more precise understanding of how factors like temperature, oxygen concentration, and the presence of other additives influence the performance of isooctyl diphenyl phosphite.

Table 2: In Situ Spectroscopic Techniques for Monitoring Phosphite Reactions

Technique Information Obtained Application Example
FTIR Spectroscopy Quantitative consumption of phosphite; Formation of phosphate Monitoring the oxidation of phosphite antioxidants in polyethylene during extrusion and gamma-irradiation. researchgate.netnih.gov
DART-MS Identification of stabilizer degradation products Analyzing the role of Irgafos 168 in polyethylene as an oxygen scavenger under thermal and UV exposure. researchgate.net

| Raman Spectroscopy | Real-time changes in chemical bonds | Potential for monitoring phosphite reactions in aqueous systems or in polymers with interfering IR absorptions. |

Computational Chemistry for Predictive Material Science and Stabilizer Development

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and development of new materials and additives. These methods allow for the prediction of molecular properties and the simulation of chemical reactions, providing insights that can guide experimental work and reduce the need for extensive laboratory testing.

In the context of phosphite stabilizers, Density Functional Theory (DFT) calculations can be used to predict key properties related to their antioxidant activity. For example, DFT can be used to calculate the bond dissociation energies of the P-O bonds in phosphite molecules, which is relevant to their mechanism of action. It can also be used to model the reaction pathways of phosphite oxidation and hydrolysis, helping to identify more stable molecular structures.

While specific computational studies on this compound are not yet widely available, research on other organophosphorus compounds demonstrates the potential of these methods. For instance, computational models have been developed to predict the toxicity of phosphonate (B1237965) derivatives based on their structural and electronic properties. Such approaches could be adapted to predict the performance and potential environmental impact of new phosphite stabilizers.

Future work in this area will likely involve the development of more sophisticated multiscale models that can bridge the gap between molecular-level simulations and the macroscopic properties of the stabilized polymer. This could include modeling the diffusion of the stabilizer within the polymer matrix and its interaction with polymer chains and other additives.

Mechanistic Investigations of Phosphite Interactions in Novel Polymer Matrices

While the general antioxidant mechanism of phosphites is understood to involve the decomposition of hydroperoxides, the specific interactions and reaction pathways can vary significantly depending on the polymer matrix. researchgate.net Much of the existing research has focused on conventional polyolefins like polyethylene (PE) and polypropylene (PP). researchgate.netresearchgate.net However, as new polymers and polymer blends are developed, there is a need for mechanistic investigations of phosphite stabilizer performance in these novel matrices.

For example, in bioplastics like polylactic acid (PLA) or in high-performance engineering thermoplastics, the degradation mechanisms and the chemical environment are different from those in polyolefins. The presence of ester groups in PLA, for instance, could influence the hydrolysis rate of the phosphite stabilizer. Research is needed to understand how this compound interacts with the degradation products of these polymers and whether its stabilization efficiency is maintained.

Studies on polypropylene have shown that the effectiveness of a phosphite stabilizer can be significantly influenced by its chemical structure and its interaction with other antioxidants. researchgate.netresearchgate.net For example, a phosphite containing a free phenolic hydroxyl group was found to exhibit superior antioxidation in PP compared to a standard phosphite, due to an intermolecular synergistic effect. researchgate.net Future research should extend these types of mechanistic studies to a wider range of polymer systems, including recycled plastics and polymer nanocomposites, to develop tailored stabilization solutions.

Understanding the Chemical Fate and Transformations of Phosphites in Complex Chemical Environments

As with many chemical additives, there is a growing need to understand the environmental fate and potential transformations of phosphite stabilizers after the service life of the polymer product. While phosphites themselves are generally considered to be of low toxicity, their degradation products could have different environmental profiles.

The primary degradation pathways for phosphites in the environment are likely to be hydrolysis and oxidation. Hydrolysis can break down the phosphite ester into its constituent alcohol and phosphorous acid, while oxidation will convert it to the corresponding phosphate. The rates of these reactions will depend on environmental factors such as pH, temperature, moisture, and microbial activity. researchgate.netscilit.com

Studies on organophosphate pesticides, which are structurally related to phosphite antioxidants, have shown that their degradation in soil and water is influenced by both chemical and biological processes. researchgate.netscilit.commdpi.com Biodegradation, in particular, can be a significant pathway for the breakdown of these compounds. researchgate.netscilit.com However, factors like sorption to soil particles can reduce their bioavailability and persistence in the environment. researchgate.netscilit.com

Future research should focus on the specific environmental fate of this compound and other commonly used phosphite stabilizers. This would involve laboratory studies to determine their rates of hydrolysis, biodegradation, and photolysis, as well as field studies to monitor their presence and transformation in relevant environmental compartments such as landfills and recycling streams. This knowledge is essential for conducting comprehensive life cycle assessments and ensuring the sustainable use of these important polymer additives.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Phosphorus trichloride
Tris(2,4-di-tert-butylphenyl) phosphite
Irgafos 168
Bis-2,2′-methyl-4,6-di-tert-butylphenyl phosphite
Polylactic acid
Polyethylene
Polypropylene
Phosphate

Q & A

Q. What are the key physicochemical properties of isooctyl diphenyl phosphite (DPIOP) critical for experimental design?

DPIOP (CAS 26401-27-4) is a colorless liquid with a molecular formula of C20H27O3P , molecular weight 346.4 g/mol , and density 1.035 g/cm³ at 29°C. Key properties include:

  • Viscosity : 8.2 cP at 38°C, decreasing to 3.3 cP at 99°C, impacting its handling in high-temperature reactions .
  • Solubility : Insoluble in water but miscible with organic solvents like benzene and ethanol, guiding solvent selection for synthesis or formulation .
  • Phosphorus content : 9.0%, critical for quantifying antioxidant efficacy in polymer stabilization studies .

Methodological Tip : Use differential scanning calorimetry (DSC) to determine its glass transition temperature and thermogravimetric analysis (TGA) to assess thermal stability under varying atmospheres (N₂ vs. O₂).

Q. How does DPIOP function as an antioxidant in polymer systems, and what experimental protocols validate its efficacy?

DPIOP acts as a secondary antioxidant by scavenging peroxy radicals and decomposing hydroperoxides in polymers. Key mechanisms include:

  • Radical trapping : Phosphite groups react with free radicals to form stable phosphate esters.
  • Synergistic effects : Combine with primary antioxidants (e.g., hindered phenols) to enhance oxidative induction time (OIT).

Q. Validation Protocol :

Prepare polymer films with varying DPIOP concentrations (0.1–1.0 wt%).

Measure OIT using pressurized DSC (ASTM D3895).

Track carbonyl index via FTIR after accelerated aging (e.g., 70°C, 50% RH) to quantify oxidation .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in purity assessments of DPIOP synthesized via different routes?

Synthetic routes (e.g., esterification of diphenyl phosphite with isooctanol) may yield byproducts like phenol or triphenyl phosphate , affecting purity . Contradictions arise due to:

  • Chromatographic interference : Overlapping peaks in HPLC or GC-MS.
  • Phosphorus-specific detection : Use ICP-OES or <sup>31</sup>P NMR to quantify phosphorus content independently .

Q. Methodology :

  • HPLC with UV/RI detection : Separate DPIOP from phenol using a C18 column (mobile phase: acetonitrile/water).
  • Mass balance validation : Compare theoretical vs. experimental phosphorus content via ICP-OES .

Q. How can byproduct recovery in DPIOP synthesis improve environmental sustainability, and what separation techniques are optimal?

DPIOP production generates a phenol-isooctanol mixture (4:1 to 19:1 mass ratio), requiring efficient separation for cost reduction and waste minimization .

Q. Separation Strategies :

  • Fractional distillation : Leverage boiling point differences (phenol: 181°C, isooctanol: 183°C) with vacuum distillation to avoid thermal degradation.
  • Liquid-liquid extraction : Use polar solvents (e.g., water) to isolate phenol, followed by solvent recovery .

Q. What are the challenges in extrapolating toxicological data from organophosphate analogs to DPIOP, and how can in silico models address gaps?

Organophosphate class data (e.g., neurotoxicity) may not directly apply to DPIOP due to structural differences (e.g., aryl vs. alkyl substituents). Key challenges include:

  • Metabolic pathway variability : Isooctyl groups may alter hydrolysis rates compared to methyl/ethyl analogs.
  • Ecotoxicology data gaps : Limited studies on aquatic toxicity.

Q. In Silico Approach :

Use QSAR models (e.g., EPI Suite) to predict biodegradation and bioaccumulation.

Perform molecular docking to assess interactions with acetylcholinesterase .

Q. How do reaction conditions (catalyst, temperature) influence the selectivity of DPIOP synthesis, and what statistical tools optimize yield?

Catalyst Impact : Acid catalysts (e.g., H3PO4) favor esterification but may promote side reactions. Temperature : Elevated temperatures (>100°C) accelerate isooctanol dehydration, reducing yield.

Q. Optimization via DoE :

  • Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–120°C), reaction time (2–6 hr).
  • Response Surface Methodology (RSM) : Identify optimal conditions for >95% yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.